N-benzyl-N-ethyl-2-(phenylsulfanyl)acetamide
Overview
Description
N-benzyl-N-ethyl-2-(phenylsulfanyl)acetamide is an organic compound with the molecular formula C17H19NOS. It is a member of the acetamide family, characterized by the presence of a benzyl group, an ethyl group, and a phenylsulfanyl group attached to the acetamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-2-(phenylsulfanyl)acetamide typically involves the reaction of N-benzyl-N-ethylamine with 2-chloro-1-(phenylsulfanyl)ethanone under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the ethanone, leading to the formation of the acetamide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: N-benzyl-N-ethyl-2-(phenylsulfonyl)acetamide.
Reduction: N-benzyl-N-ethyl-2-(phenylsulfanyl)ethylamine.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound.
Scientific Research Applications
N-benzyl-N-ethyl-2-(phenylsulfanyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit significant biological activity, making it a promising candidate for drug development.
Medicine: Explored for its potential use as a pharmaceutical agent. Its ability to interact with biological targets suggests that it could be developed into a therapeutic drug for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets in biological systems. The phenylsulfanyl group is believed to play a crucial role in its biological activity by interacting with enzymes and receptors. The compound may inhibit the activity of certain enzymes or modulate receptor signaling pathways, leading to its observed biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-ethyl-2-(phenylsulfonyl)acetamide
- N-benzyl-N-ethyl-2-(phenylsulfanyl)ethylamine
- N-benzyl-N-ethyl-2-(phenylsulfanyl)propionamide
Uniqueness
N-benzyl-N-ethyl-2-(phenylsulfanyl)acetamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-benzyl-N-ethyl-2-phenylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-2-18(13-15-9-5-3-6-10-15)17(19)14-20-16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMWUMSYMPSOPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CSC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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